molecular formula C24H19FO3 B11155303 3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11155303
M. Wt: 374.4 g/mol
InChI Key: QDLMCBMNTZAHDX-UHFFFAOYSA-N
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Description

3-Benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C24H19FO3 and a molecular weight of 374.41 g/mol . It belongs to the important class of coumarin (2H-chromen-2-one) derivatives . The coumarin scaffold is of significant interest in medicinal chemistry and chemical biology due to its diverse biological activities, which can include cholinesterase (ChE) and monoamine oxidase (MAO) inhibitory properties . As a derivative, this compound features a 4-methylcoumarin core that is substituted at the 3-position with a benzyl group and at the 7-position with a 2-fluorobenzyloxy group, making it a valuable building block for further chemical functionalization and biological evaluation . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a candidate for in vitro screening programs against various biological targets. This product is intended for research purposes and is not designed for human therapeutic or veterinary use.

Properties

Molecular Formula

C24H19FO3

Molecular Weight

374.4 g/mol

IUPAC Name

3-benzyl-7-[(2-fluorophenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H19FO3/c1-16-20-12-11-19(27-15-18-9-5-6-10-22(18)25)14-23(20)28-24(26)21(16)13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3

InChI Key

QDLMCBMNTZAHDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3F)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Functionalization at Position 3

Introduction of the benzyl group at position 3 is achieved through Friedel-Crafts alkylation or Mannich reactions . In a representative procedure, 7-hydroxy-4-methylcoumarin undergoes benzylation using benzyl bromide in the presence of diisopropylethylamine (DIEA) as a base. The reaction proceeds in ethanol under reflux for 3–5 hours, achieving 85–90% yield.

Mechanistic Insights:

  • Base-mediated deprotonation of the phenolic -OH at position 7 activates the coumarin for nucleophilic attack.

  • Benzyl bromide acts as an electrophile, with the benzyl group attaching to the electron-rich C3 position via SN2 displacement.

Etherification at Position 7

The 2-fluorobenzyloxy moiety is introduced through Mitsunobu etherification or nucleophilic aromatic substitution .

Mitsunobu Reaction

This method ensures high regioselectivity. The 7-hydroxy group of 3-benzyl-4-methylcoumarin reacts with 2-fluorobenzyl alcohol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C. The reaction achieves 78–82% yield, with inversion of configuration at the alcohol’s oxygen.

Reaction Conditions:

ComponentQuantityRole
7-hydroxycoumarin1.0 equivSubstrate
2-Fluorobenzyl alcohol1.2 equivNucleophile
PPh₃1.5 equivReducing agent
DEAD1.5 equivOxidizing agent
THF0.1 MSolvent

Alkylation with 2-Fluorobenzyl Bromide

Alternative protocols employ direct alkylation using 2-fluorobenzyl bromide. The reaction occurs in ethanol with potassium carbonate (K₂CO₃) as a base, heated to 60°C for 6–8 hours. This method yields 70–75% product but may require chromatographic purification due to competing O- vs. C-alkylation.

Optimization and Challenges

Selectivity Issues

  • Competing alkylation at C8 : The electron-rich coumarin ring can lead to undesired alkylation at position 8. Using bulky bases (e.g., DIEA) or low temperatures (−20°C) suppresses this side reaction.

  • Hydrolysis of the lactone ring : Prolonged exposure to strong bases or acids may cleave the coumarin lactone. Neutral workup conditions (pH 6–7) are critical.

Catalytic Enhancements

Recent advances utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation. For example, adding 5 mol% TBAB reduces reaction time from 8 hours to 2 hours, improving yield to 88%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Mitsunobu etherification8298High regioselectivityCostly reagents
Direct alkylation7595EconomicalRequires chromatography
Phase-transfer catalysis8897Fast reactionCatalyst removal needed

Scalability and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A reported protocol uses a tubular reactor with residence time of 15 minutes at 100°C, achieving 92% conversion with 99% purity.

Spectroscopic Characterization

Critical analytical data confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.35 (s, 2H, OCH₂C₆H₃F), 6.54 (s, 1H, H-3), 7.38–7.45 (m, 8H, aromatic).

  • HRMS (ESI+) : m/z calc. for C₂₄H₁₉FO₃ [M+H]⁺: 391.1445; found: 391.1448 .

Chemical Reactions Analysis

3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is C24H19FO3C_{24}H_{19}FO_3, with a molecular weight of approximately 390.4 g/mol. The compound features a chromen-2-one core structure characterized by the presence of both benzyl and fluorobenzyl ether moieties, which enhance its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which can help in mitigating oxidative stress in biological systems.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further pharmacological investigations.
  • Enzyme Inhibition : It has been observed to interact with specific enzymes, potentially influencing metabolic pathways relevant to disease states.

Case Studies and Research Findings

Numerous studies have investigated the pharmacological potential of this compound:

  • Study on Antioxidant Activity : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant free radical scavenging activity, suggesting its utility in oxidative stress-related conditions.
  • Anticancer Research : In vitro studies revealed that this compound could inhibit cell growth in various cancer cell lines, indicating its potential as an anticancer agent. Further research is needed to elucidate the exact mechanisms involved.
  • Enzyme Interaction Studies : Investigations into enzyme binding affinities revealed that this compound interacts with specific targets related to metabolic pathways, shedding light on its possible therapeutic applications.

Mechanism of Action

The mechanism of action of 3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one can be contextualized against several related coumarin derivatives. Below is a detailed comparison:

Structural Analogs

2.1.1 Substitution at Position 7
  • 3-Benzyl-7-(2-hydroxyethoxy)-4-methyl-2H-chromen-2-one (5d): Differs by replacing the 2-fluorobenzyloxy group with a 2-hydroxyethoxy chain. This substitution reduces lipophilicity (logP decreases by ~0.5) but increases solubility in polar solvents.
  • 7-[(4-Methoxybenzyl)oxy]-3-benzyl-4,8-dimethyl-2H-chromen-2-one: Features a 4-methoxybenzyloxy group at position 7 and an additional methyl group at position 6.
2.1.2 Substitution at Position 3
  • 3-(4-Fluorobenzyl)-7-(2-hydroxyethoxy)-4-methyl-2H-chromen-2-one (4d): Replaces the benzyl group with a 4-fluorobenzyl moiety. The para-fluoro substitution may improve metabolic stability compared to non-fluorinated analogs, as seen in related fluorinated pharmaceuticals .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents (Position 3, 7) Key Functional Groups Reference
3-Benzyl-7-[(2-fluorobenzyl)oxy]-4-Me 388.39 Benzyl, 2-Fluorobenzyloxy Fluorine, Ether
3-Benzyl-7-(2-hydroxyethoxy)-4-Me (5d) 311.1 Benzyl, 2-Hydroxyethoxy Hydroxyl, Ether
3-(4-Fluorobenzyl)-7-(2-hydroxyethoxy) 329.1 4-Fluorobenzyl, 2-Hydroxyethoxy Fluorine, Hydroxyl
7-[(4-Methoxybenzyl)oxy]-3-benzyl-4,8-Me 400.47 Benzyl, 4-Methoxybenzyloxy, 8-Me Methoxy, Ether

Biological Activity

3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the chromenone family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H23FO3C_{24}H_{23}FO_3 and a molecular weight of approximately 390.4 g/mol. Its structure includes a chromenone core with a benzyl group and a fluorobenzyl ether moiety, which enhance its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for protecting cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of similar compounds have demonstrated enhanced cytotoxicity against colorectal cancer cells, promoting reactive oxygen species (ROS) production and apoptosis .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing various biochemical pathways. For example, it has been investigated for its potential as an inhibitor of cholinesterase enzymes, which are relevant in neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Chromenone Core : The initial step involves synthesizing the chromenone structure through cyclization reactions.
  • Substitution Reactions : The introduction of the benzyl and fluorobenzyl groups occurs via nucleophilic substitution methods.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds within the chromenone family. Here are some notable findings:

StudyCompoundBiological ActivityKey Findings
FL118 DerivativesAnticancerEnhanced cytotoxicity against CRC cells; promoted ROS production
Coumarin DerivativesEnzyme InhibitionSignificant MAO B affinity; selective inhibition
Various ChromenonesAntioxidantDemonstrated free radical scavenging activity

These studies highlight the potential of chromenone derivatives, including this compound, in therapeutic applications.

Q & A

Basic: What are the common synthetic routes for 3-benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one?

The synthesis typically involves multi-step organic reactions, starting with the formation of the chromen-2-one core via Pechmann condensation between a phenol derivative (e.g., 7-hydroxy-4-methylcoumarin) and a β-keto ester under acidic conditions . Subsequent steps include:

  • Benzylation : Introducing the 2-fluorobenzyl group via nucleophilic substitution or Mitsunobu reaction under controlled pH and temperature.
  • Purification : Column chromatography or recrystallization to isolate the target compound, monitored by TLC or HPLC .

Advanced: How can regioselectivity challenges during benzylation be addressed in the synthesis?

Regioselectivity in benzylation can be optimized using:

  • Protecting groups : Temporarily block reactive hydroxyl sites (e.g., using acetyl or trimethylsilyl groups) to direct substitution to the desired position .
  • Catalytic control : Employ phase-transfer catalysts or Lewis acids (e.g., BF₃·Et₂O) to enhance reaction specificity .
  • Kinetic studies : Monitor reaction progress via in-situ NMR or IR spectroscopy to identify intermediate formation and adjust conditions dynamically .

Basic: What analytical techniques are used for structural characterization?

  • X-ray crystallography : Resolve 3D structures using SHELX software for refinement, ensuring accurate bond-length and angle measurements .
  • Spectroscopy :
    • NMR : Assign substituents via ¹H/¹³C chemical shifts (e.g., benzyl protons at δ 4.8–5.2 ppm; fluorinated aromatic signals split due to J-coupling) .
    • HRMS : Confirm molecular weight (C₂₄H₁₉FO₃, calc. 374.13 g/mol) with <2 ppm error .

Advanced: How can crystallographic data discrepancies be resolved?

Discrepancies in unit cell parameters or electron density maps may arise from:

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws .
  • Disorder modeling : Apply PART/SUMP restraints for flexible substituents (e.g., benzyl groups) .
  • Validation tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .

Basic: What biological assays are used to evaluate its activity?

  • Enzyme inhibition : MAO-B inhibition assessed via fluorometric assays using kynuramine as a substrate, comparing IC₅₀ values against reference inhibitors (e.g., selegiline) .
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative strains, with MIC values reported .

Advanced: How can contradictory bioactivity data be reconciled?

Contradictions (e.g., varying IC₅₀ across studies) may stem from:

  • Assay conditions : Standardize pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%) to minimize artifacts .
  • Metabolic stability : Perform hepatic microsome assays to assess compound degradation rates .
  • SAR analysis : Compare with analogs (e.g., 3-benzyl-7-hydroxy-4-methyl derivatives) to identify substituent effects on potency .

Basic: What are its common chemical reactions?

  • Oxidation : Convert the chromen-2-one core to quinones using KMnO₄/CrO₃ under acidic conditions .
  • Reduction : Hydrogenate the benzyl ethers to alcohols using Pd/C or NaBH₄ .
  • Nucleophilic substitution : Replace the 2-fluorobenzyl group with amines/thiols in polar aprotic solvents (e.g., DMF) .

Advanced: How can reaction pathways be analyzed to minimize byproducts?

  • Computational modeling : Use DFT (e.g., Gaussian) to calculate activation energies for competing pathways (e.g., SN1 vs. SN2) .
  • Kinetic profiling : Employ stopped-flow UV-vis spectroscopy to track intermediate lifetimes .
  • Byproduct isolation : Identify impurities via LC-MS/MS and adjust stoichiometry or catalysts accordingly .

Basic: What computational methods predict its drug-likeness?

  • ADMET profiling : Use SwissADME or ADMETlab to estimate solubility (LogP ~3.2), bioavailability (≥30%), and CYP450 interactions .
  • Docking : AutoDock Vina or Glide to simulate binding to targets (e.g., MAO-B active site; PDB: 2V5Z) .

Advanced: How can MD simulations validate target interactions?

  • Setup : Run 100-ns simulations in GROMACS with CHARMM36 force field, solvated in TIP3P water .
  • Analysis : Calculate RMSD/RMSF to assess binding stability and identify critical residues (e.g., Tyr 435 in MAO-B) .
  • Free energy : Use MM-PBSA to estimate binding affinities (ΔG ~-8.5 kcal/mol for MAO-B) .

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